molecular formula C6H6N2O2 B3280994 2-[(E)-2-nitroethenyl]-1H-pyrrole CAS No. 72607-07-9

2-[(E)-2-nitroethenyl]-1H-pyrrole

Cat. No.: B3280994
CAS No.: 72607-07-9
M. Wt: 138.12 g/mol
InChI Key: AWJJLHQYZNNPOL-HWKANZROSA-N
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Description

2-[(E)-2-nitroethenyl]-1H-pyrrole is an organic compound characterized by the presence of a nitroethenyl group attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-2-nitroethenyl]-1H-pyrrole typically involves the reaction of pyrrole with nitroethene under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction, resulting in the formation of the desired compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of nitro-substituted pyrrole derivatives.

    Reduction: Reduction of the nitro group can lead to the formation of amino-substituted pyrrole compounds.

    Substitution: The compound can participate in various substitution reactions, where the nitro group or the pyrrole ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Conditions vary depending on the desired substitution but often involve the use of catalysts and specific solvents.

Major Products:

    Oxidation: Nitro-substituted pyrrole derivatives.

    Reduction: Amino-substituted pyrrole compounds.

    Substitution: Various functionalized pyrrole derivatives depending on the substituents introduced.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(E)-2-nitroethenyl]-1H-pyrrole involves its interaction with specific molecular targets, leading to various biological effects. The nitro group can undergo bioreduction, generating reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects. The exact pathways and molecular targets are still under investigation, but the compound’s ability to generate reactive species is a key aspect of its mechanism.

Comparison with Similar Compounds

  • 1-methyl-2-[(E)-2-nitroethenyl]-1H-pyrrole
  • 2-[(E)-2-nitroethenyl]-1H-indole
  • 2-[(E)-2-nitroethenyl]-1H-imidazole

Comparison: 2-[(E)-2-nitroethenyl]-1H-pyrrole is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

2-[(E)-2-nitroethenyl]-1H-pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c9-8(10)5-3-6-2-1-4-7-6/h1-5,7H/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJJLHQYZNNPOL-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C=C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CNC(=C1)/C=C/[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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